molecular formula C11H11N B2581223 1H-Indole, 6-(1-methylethenyl)- CAS No. 865376-42-7

1H-Indole, 6-(1-methylethenyl)-

Cat. No.: B2581223
CAS No.: 865376-42-7
M. Wt: 157.216
InChI Key: QIBSTGKMRGBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 6-(1-methylethenyl)- is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.22 g/mol. It belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . This specific derivative features an isopropenyl group at the 6-position of the indole scaffold, a modification that can significantly influence its electronic properties and steric profile, making it a valuable intermediate for synthetic organic chemistry. The indole nucleus is a fundamental "privileged scaffold" in medicinal chemistry and drug discovery, ranking as the 13th most frequently used ring system in marketed drugs . It is a near-ubiquitous component of biologically active molecules and natural products . Researchers utilize indole derivatives like 1H-Indole, 6-(1-methylethenyl)- as key precursors in the synthesis of more complex molecules. Its structure serves as a core building block for exploring new chemical space in multi-component reactions (MCRs), which are efficient tools for generating complex and diverse scaffolds with potential bioactivity . Indole-based compounds display a vast spectrum of pharmacological activities, a testament to the versatility of this core structure. Documented activities of various indole derivatives include anti-inflammatory, anti-HIV, anti-tubercular, antimicrobial, anticancer, antioxidant, and anticonvulsant properties . The specific substitution pattern on the indole ring, such as the isopropenyl group on the benzene component in this compound, is a critical parameter in medicinal chemistry campaigns aimed at optimizing potency, selectivity, and metabolic stability . This compound is offered exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-1-en-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBSTGKMRGBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865376-42-7
Record name 6-(prop-1-en-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1h Indole, 6 1 Methylethenyl

Strategic Approaches to the Indole (B1671886) Ring System Construction

The formation of the indole ring system is a foundational step in the synthesis of 6-(1-methylethenyl)indole. Various methods have been developed, ranging from classic named reactions to modern metal-catalyzed processes, each offering distinct advantages in terms of substrate scope and functional group tolerance. nih.govyoutube.com

Cyclization Reactions in the Synthesis of the Indole Nucleus

Cyclization reactions are a primary method for constructing the indole core. Traditional methods like the Fischer, Bischler, and Madelung syntheses remain relevant, while newer, milder techniques have also emerged. nih.govyoutube.com

The Fischer indole synthesis is a classic and reliable method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. youtube.com This reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of an enamine intermediate. youtube.com While powerful, it can sometimes suffer from a lack of regioselectivity when using unsymmetrical ketones or substituted phenylhydrazines. youtube.com

The Bischler indole synthesis offers an alternative route, typically involving the reaction of an α-halo-ketone with an excess of an aniline (B41778). nih.gov Another variation is the Madelung synthesis , which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. nih.gov Modern modifications using strong bases like n-butyllithium can make this reaction feasible at lower temperatures. nih.gov

More contemporary methods often utilize transition metal catalysts to facilitate the cyclization under milder conditions. For instance, ruthenium and rhodium catalysts have been employed in the cyclization of substituted anilines and alkynes to form the indole nucleus. nih.gov

Table 1: Overview of Key Cyclization Reactions for Indole Synthesis

Reaction NameReactantsKey Features
Fischer Synthesis Phenylhydrazine, Aldehyde/KetoneAcid-catalyzed; proceeds via rsc.orgrsc.org-sigmatropic rearrangement. youtube.com
Bischler Synthesis α-Halo-ketone, AnilineOften requires an excess of the aniline component. nih.gov
Madelung Synthesis N-PhenylamideTraditionally high-temperature and base-catalyzed; modern variants use strong bases at lower temperatures. nih.gov
Metal-Catalyzed Cyclization Substituted Anilines, Alkynes/EpoxidesUtilizes catalysts like Ru, Rh, or Pd for milder reaction conditions. nih.gov

Metal-Catalyzed Coupling Reactions for Indole Core Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for assembling the indole core. researchgate.netacs.org These methods typically involve the formation of key C-C or C-N bonds in a stepwise or domino fashion. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com

A prominent strategy involves the palladium-catalyzed coupling of an o-haloaniline with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization to form the indole ring. researchgate.net This approach offers good functional group tolerance. Similarly, the Heck reaction can be employed, where an intramolecular cyclization of a suitable vinyl aniline derivative leads to the indole scaffold. nih.gov

The Suzuki coupling, which uses organoboron reagents, has also been adapted for indole synthesis. organic-chemistry.orgnumberanalytics.com For example, a Suzuki coupling can be followed by a Heck cyclization to build the indole ring from simple precursors. nih.gov These metal-catalyzed methods are highly valued for their efficiency and the ability to construct complex, substituted indoles. researchgate.netacs.org

Chemo- and Regioselective Considerations in Indole Synthesis

Controlling the position of substituents on the indole ring is a critical challenge in synthesis. acs.org The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position of the pyrrole (B145914) ring. chim.it Therefore, achieving substitution on the benzene (B151609) portion of the molecule requires specific strategies.

In the context of the Fischer indole synthesis, the substitution pattern on the starting phenylhydrazine dictates the final position of substituents on the indole's benzene ring. For instance, using a 4-substituted phenylhydrazine will lead to a 6-substituted indole. The choice of acid catalyst and reaction conditions can also influence the outcome, particularly in cases where multiple cyclization pathways are possible. acs.org

Modern C-H activation and functionalization techniques have provided more direct control over regioselectivity. chim.itnih.gov However, for classical syntheses, the regiochemical outcome is largely predetermined by the structure of the starting materials. For the synthesis of a 6-substituted indole like 1H-Indole, 6-(1-methylethenyl)-, a synthesis would typically start with a precursor already bearing a functional group or the desired substituent at the para-position of the aniline or phenylhydrazine starting material.

Installation and Functionalization of the 6-(1-methylethenyl) Moiety

The introduction of the isopropenyl group at the C6 position can be achieved either by direct functionalization of a pre-formed indole ring or by a post-synthetic modification of an indole already functionalized at the C6 position.

Direct Functionalization Strategies at the C6 Position of Indoles

Directly functionalizing the C6 position of the indole ring is challenging due to the higher reactivity of the C2 and C3 positions. chim.itnih.gov However, recent advances in transition-metal-catalyzed C-H activation have made this transformation more feasible. frontiersin.orgrsc.org

A key strategy involves the use of a directing group attached to the indole nitrogen. nih.govrsc.org This directing group coordinates to the metal catalyst and positions it in close proximity to the C7 or C2 C-H bonds, leading to ortho-functionalization. To achieve meta-functionalization at the C6 position, specialized "U-shaped" templates or bulky directing groups are employed to overcome the intrinsic ortho-selectivity. frontiersin.orgrsc.org For example, copper and palladium catalysts have been successfully used for the C6-arylation and C6-alkenylation of indoles, respectively, with the aid of removable directing groups. rsc.org Another approach involves the iridium-catalyzed C6-borylation of indoles, which installs a versatile boronic ester at the C6 position that can then be used in subsequent cross-coupling reactions. rsc.org

While highly innovative, the direct C6-alkenylation with an isopropenyl group remains a specific and challenging transformation that often requires bespoke catalyst and directing group systems.

Table 2: Selected Methods for Direct C6 Functionalization of Indoles

Metal CatalystReaction TypeDirecting Group StrategyReference
Copper (CuO) ArylationN-P(O)tBu₂ directing group rsc.org
Palladium (Pd) Alkenylation"U-shaped" template rsc.org
Iridium (Ir) BorylationBulky phosphine (B1218219) directing group rsc.org
Scandium (Sc(OTf)₃) AlkylationReversible [3+2] annulation with aziridines (on 2,3-disubstituted indoles) rsc.org

Post-Synthetic Introduction of the 1-methylethenyl Group

A more common and versatile approach involves a two-step, post-synthetic modification strategy. This begins with an indole that has a functional group at the C6 position, which is then converted into the desired isopropenyl moiety.

Route 1: Cross-Coupling Reactions A highly effective method is the Suzuki cross-coupling reaction. organic-chemistry.orgnumberanalytics.comyoutube.comyonedalabs.com This would involve synthesizing 6-bromo-1H-indole or 6-iodo-1H-indole, which can be prepared via standard indole syntheses from the corresponding halogenated anilines. The 6-haloindole then undergoes a palladium-catalyzed Suzuki coupling with an isopropenylboronic acid or its ester equivalent in the presence of a base. This method is generally high-yielding and tolerant of various functional groups.

Route 2: Carbonyl Olefination Reactions An alternative strategy involves the conversion of a C6-carbonyl group. The synthesis would first target 6-acetyl-1H-indole. This intermediate can then be subjected to a Wittig reaction . masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgmnstate.edu The Wittig reaction utilizes a phosphonium (B103445) ylide, in this case, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the ketone into the desired alkene (the isopropenyl group). wikipedia.org This reaction is highly reliable for transforming ketones into alkenes with a fixed double bond position. libretexts.org

These post-synthetic modifications provide a robust and flexible pathway to 1H-Indole, 6-(1-methylethenyl)-, leveraging well-established and high-yielding chemical transformations.

Stereoselective Synthesis of Chiral Analogues (If Applicable to 1H-Indole, 6-(1-methylethenyl)- Derivatives)

The parent compound, 1H-Indole, 6-(1-methylethenyl)-, is achiral. However, the synthesis of chiral derivatives is a significant area of research, as enantiomerically pure indole-containing compounds are prevalent in pharmaceuticals and biologically active natural products. ijpsr.comnih.gov Chirality can be introduced by reactions at the vinyl group, the C3 position, or by creating atropisomers. mdpi.com The development of stereoselective methods to control the three-dimensional arrangement of atoms is therefore highly relevant.

Asymmetric Catalysis in Indole Derivative Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral indole derivatives. mdpi.comresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalytic asymmetric Friedel-Crafts reaction is one of the most important methods for forming carbon-carbon bonds enantioselectively at the C3 or C2 position of the indole ring. mdpi.comacs.orgnih.gov

These reactions typically involve the activation of an electrophile by a chiral catalyst, which can be a metal complex or a purely organic molecule (organocatalysis). nih.govorganic-chemistry.org Chiral phosphoric acids, for instance, have emerged as highly effective Brønsted acid catalysts for a variety of transformations, including the reaction of indoles with imines or nitroalkenes. acs.orgorganic-chemistry.org Chiral metal complexes, such as those involving copper, nickel, or iridium, combined with chiral ligands (e.g., BOX, Tol-BINAP), can also effectively catalyze the asymmetric alkylation of indoles. mdpi.comresearchgate.netacs.orgnih.gov For example, the reaction of an indole with a β-nitrostyrene in the presence of a chiral copper(II) triflate-phosphine complex can yield the corresponding 3-alkylated indole with high enantioselectivity. mdpi.com Such methodologies could be applied to precursors of 1H-Indole, 6-(1-methylethenyl)- or used to functionalize the C3 position of the final molecule in a stereocontrolled manner.

Table 2: Examples of Asymmetric Catalysis in Friedel-Crafts Alkylation of Indoles

Catalyst System Electrophile Indole Position Yield Enantiomeric Excess (ee)
Chiral Phosphoric Acid (CPA) N-Boc-imine C3 High Up to 98%
Ni(ClO₄)₂ / Chiral BOX Ligand β-CF₃-β-substituted nitrostyrene C3 Up to 95% Up to 96%
(CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine β-Nitrostyrene C3 ~80% ~80-92%
Calcium CPA Complex Substituted Nitrostyrene C3 Up to 99% Up to 98%

(Note: Data represents general findings in indole chemistry and may not be specific to 1H-Indole, 6-(1-methylethenyl)-) mdpi.comacs.orgnih.gov

Chiral Auxiliary Approaches for Indole Structures

The use of a chiral auxiliary is a classic strategy to induce stereoselectivity. wikipedia.orgsigmaaldrich.com In this method, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and recovered. sigmaaldrich.comharvard.edu

For indole structures, this could involve attaching a chiral auxiliary to the indole nitrogen or to a precursor molecule. For example, oxazolidinones, often derived from readily available amino alcohols, are widely used as chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone can undergo highly diastereoselective alkylations, aldol (B89426) reactions, or other transformations. wikipedia.org Pseudoephedrine and the related pseudoephenamine are other practical chiral auxiliaries that form amides with carboxylic acid precursors, enabling diastereoselective alkylation at the α-carbon. wikipedia.orgharvard.edu While less common for direct modification of the indole core itself, this approach is invaluable for synthesizing chiral side chains that could then be used to construct or be attached to the indole ring system.

Sustainable and Green Chemistry Principles in 1H-Indole, 6-(1-methylethenyl)- Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. beilstein-journals.orgtandfonline.comtandfonline.com The synthesis of indoles, a cornerstone of many pharmaceuticals and fine chemicals, is an area where these principles are actively being applied. researchgate.netrsc.orgresearchgate.netrug.nldntb.gov.ua This involves developing methods that reduce waste, avoid hazardous solvents, improve energy efficiency, and utilize renewable feedstocks and recyclable catalysts. tandfonline.comacs.org

Solvent-Free and Aqueous-Phase Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. beilstein-journals.orgacs.org Consequently, significant research has been directed towards performing indole syntheses under solvent-free conditions or in environmentally benign solvents like water. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net

Water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. Micellar catalysis, using surfactants like TPGS-750-M, can create nanoreactors in water that solubilize organic substrates and catalyze reactions, such as the palladium-catalyzed cyclization of 2-alkynylanilines to form indoles. mdpi.comresearchgate.net The Fischer indole synthesis and Friedel-Crafts alkylations of indoles with aldehydes have also been successfully carried out in aqueous media, sometimes accelerated by microwave irradiation. beilstein-journals.orgtandfonline.comtandfonline.comresearchgate.net

Solvent-free reactions, often facilitated by techniques like ball milling or simply by heating the neat reactants, represent an even greener alternative. nih.govbeilstein-journals.orgrsc.org For instance, the ring expansion of indoles to form benzazepines has been achieved by heating indoles with dialkylacetylene dicarboxylates under solvent- and catalyst-free conditions. rsc.org Similarly, an asymmetric Friedel-Crafts reaction has been developed using ball milling, which avoids the use of bulk solvents entirely. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

Reaction Type Conventional Method Green/Sustainable Alternative Advantages of Green Method
Friedel-Crafts Alkylation Lewis acid in chlorinated solvent (e.g., CH₂Cl₂) Water as solvent; beilstein-journals.org Solvent-free ball milling nih.gov Reduced solvent waste, improved safety, potential for rate enhancement.
Indole Cyclization Pd-catalyst in organic solvent (e.g., DMF, Toluene) Pd-catalyst in aqueous micellar medium (e.g., TPGS-750-M/H₂O) mdpi.com Avoids toxic organic solvents, potential for catalyst recycling.

Catalyst Efficiency and Reusability in Indole Synthesis

The development of highly efficient and recyclable catalysts is crucial for sustainable chemical manufacturing. organic-chemistry.orgrsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused, reducing both cost and waste. rsc.orgresearchgate.net

For indole synthesis, several recyclable catalytic systems have been reported. For example, copper-aluminium hydrotalcite (CuAl–HT) has been shown to be a highly active and recyclable heterogeneous catalyst for the synthesis of indoles via intramolecular N-heterocyclization. rsc.org It demonstrated stable activity over several cycles. rsc.org Another innovative approach uses cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles supported on carbon as a catalyst for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles. This system operates under mild conditions (1 atm H₂, 25 °C) and can be reused more than ten times without a significant loss of catalytic activity. organic-chemistry.orgacs.org Magnetically separable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, have also been employed for the alkylation of indoles, allowing for easy recovery with an external magnet and reuse for at least five cycles. researchgate.net

Table 4: Performance and Reusability of Selected Catalysts in Indole Synthesis

Catalyst Reaction Solvent Reusability (No. of Cycles) Key Findings
Co₂Rh₂/C Nanoparticles Reductive cyclization to indoles Methanol >10 High stability and activity under mild conditions (1 atm H₂, 25 °C). organic-chemistry.orgacs.org
CuAl–HT Intramolecular dehydrogenative N-heterocyclization Toluene "Several times" with stable activity Higher activity than conventional copper catalysts. rsc.org

Atom Economy and Waste Minimization Strategies in the Synthesis of 1H-Indole, 6-(1-methylethenyl)-

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic methodologies for valuable chemical compounds. For the synthesis of 1H-Indole, 6-(1-methylethenyl)- , while specific green chemistry-focused literature is not abundant, an analysis of potential synthetic pathways through the lens of these principles reveals opportunities for improvement and the advantages of certain routes over others. A plausible and common approach to introduce the isopropenyl group onto the indole scaffold involves the modification of a 6-acetyl-1H-indole precursor. Two primary methods for this transformation are the Wittig reaction and a Grignard reaction followed by dehydration.

A common route to the necessary precursor, 6-acetyl-1H-indole , is the Friedel-Crafts acylation of 1H-Indole . This reaction, however, typically employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, and often uses chlorinated solvents, which presents significant environmental and waste disposal challenges. The reaction generates a large amount of aluminum-containing waste that requires neutralization and disposal. Modern approaches to acylation aim to replace traditional Lewis acids with more environmentally benign solid acid catalysts that can be more easily recovered and reused, thereby reducing waste.

Wittig Reaction Pathway

The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds. wikipedia.orgorganic-chemistry.org In this proposed synthesis, 6-acetyl-1H-indole would be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph3P=CH2 ), to form the desired product, 1H-Indole, 6-(1-methylethenyl)- .

The ylide is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The key transformation involves the formation of an oxaphosphetane intermediate, which then collapses to yield the alkene and a stoichiometric byproduct, triphenylphosphine (B44618) oxide . libretexts.orgmnstate.edu

Atom Economy Analysis of the Wittig Reaction Step:

The atom economy of the Wittig reaction itself is inherently poor due to the generation of the high molecular weight triphenylphosphine oxide byproduct. mnstate.edu A theoretical calculation of the atom economy for this specific step highlights this issue.

Reactants (Molecular Weight)Product (Molecular Weight)Byproduct (Molecular Weight)% Atom Economy
6-acetyl-1H-indole (159.18 g/mol ) + Methylenetriphenylphosphorane (276.32 g/mol )1H-Indole, 6-(1-methylethenyl)- (157.21 g/mol )Triphenylphosphine oxide (278.28 g/mol )36.1%

Waste Minimization Strategies for the Wittig Pathway:

To mitigate the poor atom economy and waste generation, several strategies can be considered:

Catalytic Wittig-type Reactions: Research into catalytic versions of the Wittig reaction aims to reduce the amount of phosphine reagent to sub-stoichiometric levels, though this is a challenging area of development.

Phosphine Oxide Recycling: Developing efficient processes to reduce the triphenylphosphine oxide byproduct back to triphenylphosphine would create a more circular process, significantly reducing waste. This, however, requires a stoichiometric amount of a reducing agent, which itself has atom economy implications.

Alternative Olefination Reactions: Exploring other olefination reactions with better atom economy, such as the Horner-Wadsworth-Emmons reaction, could be a viable alternative. This reaction uses a phosphonate (B1237965) ester, and the resulting phosphate (B84403) byproduct is typically of lower molecular weight and more water-soluble, simplifying removal.

Grignard Reaction and Dehydration Pathway

An alternative route involves the reaction of 6-acetyl-1H-indole with a methyl Grignard reagent, such as methylmagnesium bromide , followed by an acid-catalyzed dehydration of the resulting tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com

The Grignard reagent adds to the carbonyl group to form a tertiary alcohol, 2-(1H-indol-6-yl)propan-2-ol . Subsequent treatment with an acid catalyst eliminates a molecule of water to generate the desired alkene, 1H-Indole, 6-(1-methylethenyl)- .

Atom Economy Analysis of the Grignard/Dehydration Pathway:

This two-step process has different atom economy considerations for each step.

Step 1: Grignard Addition

Reactants (Molecular Weight)Intermediate Product (Molecular Weight)% Atom Economy (after workup)
6-acetyl-1H-indole (159.18 g/mol ) + Methylmagnesium bromide (119.23 g/mol )2-(1H-indol-6-yl)propan-2-ol (175.23 g/mol )~100% (theoretically, before workup)

Step 2: Dehydration

Reactant (Molecular Weight)Product (Molecular Weight)Byproduct (Molecular Weight)% Atom Economy
2-(1H-indol-6-yl)propan-2-ol (175.23 g/mol )1H-Indole, 6-(1-methylethenyl)- (157.21 g/mol )Water (18.02 g/mol )89.7%

Waste Minimization Strategies for the Grignard/Dehydration Pathway:

Catalytic Dehydration: The use of catalytic amounts of a solid acid catalyst for the dehydration step, which can be recovered and reused, would be preferable to using stoichiometric amounts of a soluble acid that requires a neutralization step during workup.

Solvent Choice: Grignard reactions typically require anhydrous ether solvents like THF or diethyl ether. The use of more environmentally friendly solvents, if compatible with the Grignard reagent, would improve the green credentials of the process.

One-Pot Procedures: Developing a one-pot procedure where the Grignard reaction and subsequent dehydration are carried out in the same reaction vessel without isolation of the alcohol intermediate would reduce solvent use, energy consumption, and waste from purification steps.

Mechanistic Studies and Chemical Transformations of 1h Indole, 6 1 Methylethenyl

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom in the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for various chemical modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen of the indole ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic properties and steric environment of the indole core, which is often a crucial step in the synthesis of complex molecules and pharmaceuticals.

N-Alkylation: The N-H bond of indoles can be deprotonated using a suitable base, followed by reaction with an alkylating agent. researchgate.net Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of base and solvent can influence the regioselectivity between N- and C-alkylation, though N-alkylation is generally favored for many indole substrates. organic-chemistry.org For 1H-Indole, 6-(1-methylethenyl)-, N-alkylation would proceed by deprotonation of the indole nitrogen, followed by nucleophilic attack on an alkyl halide or another suitable electrophile. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence, highlighting the robustness of N-alkylation reactions. researchgate.net

N-Acylation: N-acylation of indoles introduces an acyl group onto the nitrogen atom, a common strategy to protect the indole nitrogen or to synthesize N-acylindoles, which are present in many biologically active compounds. nih.gov This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. More recent methods utilize thioesters as a stable acyl source, offering a mild and efficient route to N-acylindoles with high chemoselectivity. nih.govmdpi.com The reaction of 1H-Indole, 6-(1-methylethenyl)- with an acylating agent would be expected to proceed smoothly at the nitrogen, given the general reactivity of the indole N-H bond.

Table 1: General Conditions for N-Alkylation and N-Acylation of Indoles

Reaction TypeReagents and ConditionsExpected Product with 1H-Indole, 6-(1-methylethenyl)-
N-Alkylation Alkyl halide (e.g., CH3I), Base (e.g., NaH), Solvent (e.g., DMF, THF)1-Methyl-6-(1-methylethenyl)-1H-indole
N-Acylation Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)1-Acetyl-6-(1-methylethenyl)-1H-indole
N-Acylation Thioester (e.g., S-methyl butanethioate), Cs2CO3, Xylene, 140 °C mdpi.com1-Butanoyl-6-(1-methylethenyl)-1H-indole

Heteroatom Functionalization at N1

Beyond carbon-based electrophiles, the indole nitrogen can also be functionalized with various heteroatoms. For instance, N-sulfonylation is a common transformation used to introduce a sulfonyl group, which can act as a protecting group or influence the biological activity of the molecule. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. Other heteroatoms like silicon (N-silylation) can also be introduced, often to serve as temporary protecting groups that can be easily removed under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Nucleophilic aromatic substitution is less common and generally requires specific activating groups on the ring.

Regioselectivity Profiles at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on the indole ring is a well-studied class of reactions. masterorganicchemistry.com Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. pearson.com The highest electron density is found at the C3 position, making it the primary site for electrophilic attack. pearson.comnih.gov This is because the resulting cationic intermediate (the arenium ion) can be stabilized by resonance, with the positive charge being delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the benzene ring. ic.ac.uk If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. Substitution on the benzene ring (C4, C5, C6, and C7) is less favorable and usually requires more forcing conditions or the presence of specific directing groups. nih.gov

Role of the 6-(1-methylethenyl) Group in Directing Substitutions

The 6-(1-methylethenyl) group is an alkyl substituent on the benzene part of the indole ring. Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov This directing effect is primarily due to the electron-donating nature of the alkyl group through hyperconjugation and a weak inductive effect, which stabilizes the cationic intermediates formed during the attack at the ortho and para positions.

In the case of 1H-Indole, 6-(1-methylethenyl)-, the primary site of electrophilic attack will still be the C3 position of the pyrrole ring due to its much higher intrinsic reactivity. However, under conditions where substitution on the benzene ring is forced, the 6-isopropenyl group would direct incoming electrophiles to the positions ortho and para to itself. The positions ortho to the 6-position are C5 and C7, and the para position is C3 (which is in the other ring and already highly activated). Therefore, electrophilic substitution on the benzene ring would be expected to occur primarily at the C5 and C7 positions. Steric hindrance from the isopropenyl group might influence the ratio of C5 to C7 substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzene Ring of 1H-Indole, 6-(1-methylethenyl)-

ReactionReagentExpected Major Products (on Benzene Ring)
Nitration HNO3/H2SO45-Nitro-6-(1-methylethenyl)-1H-indole and 7-Nitro-6-(1-methylethenyl)-1H-indole
Halogenation Br2/FeBr35-Bromo-6-(1-methylethenyl)-1H-indole and 7-Bromo-6-(1-methylethenyl)-1H-indole
Sulfonation Fuming H2SO46-(1-methylethenyl)-1H-indole-5-sulfonic acid and 6-(1-methylethenyl)-1H-indole-7-sulfonic acid
Friedel-Crafts Alkylation CH3Cl/AlCl35-Methyl-6-(1-methylethenyl)-1H-indole and 7-Methyl-6-(1-methylethenyl)-1H-indole
Friedel-Crafts Acylation CH3COCl/AlCl35-Acetyl-6-(1-methylethenyl)-1H-indole and 7-Acetyl-6-(1-methylethenyl)-1H-indole
Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution. The primary substitution site remains C3 of the pyrrole ring.

Chemical Reactivity of the 1-methylethenyl Side Chain

The isopropenyl (1-methylethenyl) side chain is a versatile functional group that can undergo a variety of chemical transformations, often independently of the indole ring system under controlled conditions. This allows for the selective modification of the side chain to introduce new functionalities.

Typical reactions of the isopropenyl group include:

Electrophilic Addition: The double bond of the isopropenyl group can react with electrophiles such as halogens (Br2, Cl2), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) in accordance with Markovnikov's rule. For example, the addition of HBr would be expected to yield a tertiary bromide.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This would convert the 6-isopropenylindole to 6-isopropylindole.

Oxidation: The isopropenyl group can be cleaved under strong oxidizing conditions (e.g., ozonolysis followed by workup, or reaction with hot, concentrated KMnO4) to yield a ketone (in this case, 6-acetyl-1H-indole) and formaldehyde (B43269). Milder oxidation conditions, such as with osmium tetroxide (OsO4) or cold, dilute KMnO4, would lead to the formation of a diol.

Polymerization: The vinylic nature of the isopropenyl group makes it a potential monomer for polymerization reactions, either through free-radical, cationic, or anionic mechanisms, leading to polymers with indole-containing side chains.

Table 3: Potential Reactions of the 1-methylethenyl Side Chain

Reaction TypeReagents and ConditionsExpected Product
Hydrogenation H2, Pd/C, Ethanol6-Isopropyl-1H-indole
Hydrobromination HBr6-(2-Bromopropan-2-yl)-1H-indole
Oxidative Cleavage 1. O3, CH2Cl2, -78 °C; 2. (CH3)2S6-Acetyl-1H-indole
Dihydroxylation OsO4 (cat.), NMO, Acetone/H2O6-(1,2-Dihydroxy-1-methylethyl)-1H-indole

Addition Reactions Across the Alkene Double Bond

The isopropenyl group at the C6 position of the indole ring is an alkene and is therefore susceptible to electrophilic addition reactions. youtube.comyoutube.com In these reactions, the π-bond of the double bond acts as a nucleophile, attacking an electrophilic species. The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile (typically a proton) adds to the less substituted carbon of the double bond (the terminal CH2), leading to the formation of a more stable tertiary carbocation at the benzylic position. This intermediate is further stabilized by the electron-donating nature of the indole ring.

Common addition reactions applicable to the 1-methylethenyl group include:

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) is predicted to proceed via a tertiary carbocation intermediate, yielding a 6-(2-halopropan-2-yl)-1H-indole. The reaction is initiated by the protonation of the alkene. youtube.com

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent would lead to the formation of a dihalo-adduct, 6-(1,2-dihalo-1-methylethyl)-1H-indole. The mechanism likely involves a cyclic halonium ion intermediate, which is then opened by the halide ion. youtube.com

Hydration: Acid-catalyzed addition of water results in the formation of an alcohol. Following Markovnikov's rule, the product would be 2-(1H-indol-6-yl)propan-2-ol. Oxymercuration-demercuration is an alternative method that also yields the Markovnikov product but avoids carbocation rearrangements. youtube.com Conversely, hydroboration-oxidation would produce the anti-Markovnikov alcohol, 1-(1H-indol-6-yl)propan-2-ol. libretexts.org

Oxidation and Reduction Transformations of the Isopropenyl Group

The isopropenyl substituent can undergo various oxidation and reduction reactions, which can be performed selectively under appropriate conditions, leaving the indole nucleus intact.

Reduction: The most common transformation is the reduction of the alkene to an alkane. Catalytic hydrogenation is a highly effective method for this purpose. tcichemicals.com Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂), the isopropenyl group can be selectively reduced to an isopropyl group, yielding 6-isopropyl-1H-indole. libretexts.orgnih.gov This reaction is typically performed under mild temperature and pressure and is highly efficient. tcichemicals.com It proceeds via syn-addition of two hydrogen atoms across the double bond. nih.gov Under more forcing conditions (higher pressure and temperature) or with specific catalysts like rhodium or ruthenium, the indole ring itself can be reduced to an indoline (B122111) or even an octahydroindole. youtube.com

Oxidation: The oxidation of the isopropenyl group can lead to several different products depending on the reagents and reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, 6-(2-methyloxiran-2-yl)-1H-indole.

Dihydroxylation: Under mild, cold, and basic conditions, potassium permanganate (B83412) (KMnO₄) can oxidize the alkene to produce a vicinal diol, 1-(1H-indol-6-yl)propane-1,2-diol, via syn-addition. youtube.comlibretexts.org A similar transformation can be achieved with osmium tetroxide (OsO₄) followed by a reductive workup. youtube.com

Oxidative Cleavage: More vigorous oxidation, using hot, acidic, or concentrated KMnO₄, will cleave the double bond entirely. libretexts.orgacs.org This reaction would be expected to convert the isopropenyl group into a ketone (6-acetyl-1H-indole) and release formaldehyde, which would be further oxidized to carbon dioxide. Ozonolysis (O₃) followed by a reductive (e.g., (CH₃)₂S) or oxidative (e.g., H₂O₂) workup can also achieve this cleavage, yielding either the ketone and formaldehyde or the ketone and formic acid, respectively.

Polymerization and Oligomerization Phenomena Involving the 1-methylethenyl Group

The 1-methylethenyl (isopropenyl) group, being structurally analogous to α-methylstyrene, can undergo polymerization. The presence of the indole ring, an electron-rich aromatic system, influences the reactivity of the vinyl group. Studies on related N-vinylindoles and 2-vinylindoles show that they can be polymerized using radical or cationic initiators. acs.orgbohrium.comnih.gov

For 1H-indole, 6-(1-methylethenyl)-, polymerization would proceed via the isopropenyl moiety. Cationic polymerization is a likely pathway, initiated by a strong acid or Lewis acid, which would protonate the alkene to form the stable tertiary benzylic carbocation. This cation would then propagate by attacking the double bond of another monomer molecule. Radical polymerization is also possible using initiators like AIBN or benzoyl peroxide. However, the presence of the N-H proton on the indole ring could potentially interfere with certain polymerization mechanisms, for instance, by acting as a chain transfer agent. The resulting polymer would feature a poly(isopropenyl) backbone with pendant 1H-indol-6-yl groups. The properties of such a polymer would be influenced by the bulky and polar indole substituents.

Catalytic Reactions Involving 1H-Indole, 6-(1-methylethenyl)-

Both the indole nucleus and the isopropenyl group can participate in a wide array of catalytic reactions, making this molecule a versatile building block for more complex structures. These reactions often employ transition metal catalysts or organocatalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions of Indole Derivatives

While the parent molecule 1H-Indole, 6-(1-methylethenyl)- is not primed for direct cross-coupling, it can be easily converted into a suitable substrate. For instance, halogenation of the indole ring (e.g., at the C3 or C4 positions) would furnish a halo-indole that can participate in standard cross-coupling reactions.

Alternatively, the synthesis of 6-isopropenylindole itself could be achieved via a cross-coupling reaction. A common strategy would involve the Suzuki coupling of a 6-haloindole (e.g., 6-bromo-1H-indole) with an isopropenylboronic acid derivative, or the Stille coupling with an isopropenylstannane, catalyzed by a palladium complex. nih.gov

The alkene moiety can also participate in certain cross-coupling reactions. For example, the Heck reaction could potentially couple an aryl halide to the terminal carbon of the isopropenyl group, although this is less common for 1,1-disubstituted alkenes.

Organocatalytic Transformations for Indole Functionalization

Organocatalysis has emerged as a powerful tool for the functionalization of indoles, often providing high enantioselectivity. nih.gov For 1H-Indole, 6-(1-methylethenyl)-, several organocatalytic transformations can be envisioned:

Friedel-Crafts Alkylation: The C3 position of the indole ring is highly nucleophilic and readily undergoes Friedel-Crafts alkylation with various electrophiles, such as α,β-unsaturated ketones or nitroalkenes. nih.gov This reaction is often catalyzed by chiral Brønsted acids (e.g., phosphoric acids) or Lewis acids, allowing for the enantioselective installation of a new substituent at C3. nih.gov

Mannich Reaction: The indole can act as a nucleophile in a three-component Mannich reaction with an aldehyde and an amine, typically catalyzed by an organocatalyst like proline, to introduce an aminomethyl group at the C3 position.

Functionalization of the N-H bond: The indole nitrogen can be functionalized through reactions like Michael additions to activated alkenes, often catalyzed by a base.

Direct asymmetric functionalization of the C-H bonds on the carbocyclic ring of indoles is a more advanced but developing area in organocatalysis. acs.org

Homogeneous and Heterogeneous Catalysis Studies in Indole Chemistry

The transformations of 1H-Indole, 6-(1-methylethenyl)- rely on both homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis: As mentioned, the reduction of the isopropenyl group is a classic example of heterogeneous catalysis, using solid catalysts like Pd/C or Pt/C. libretexts.orgyoutube.com These catalysts are valued for their ease of separation and reusability. The hydrogenation of the indole ring itself to indoline can also be achieved with heterogeneous catalysts, often requiring acidic promoters to activate the indole. youtube.com

Homogeneous Catalysis: Most cross-coupling reactions (Suzuki, Stille, Heck) used to synthesize or further functionalize indole derivatives employ homogeneous catalysts, typically palladium complexes with phosphine (B1218219) ligands. nih.gov These catalysts offer high activity and selectivity due to their well-defined molecular structure. acs.org Homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) are also known for the selective hydrogenation of alkenes and could be applied to reduce the isopropenyl group. libretexts.org Similarly, organocatalytic reactions occur in a homogeneous phase, where the catalyst, substrate, and reagents are all dissolved in the same solvent. nih.govyoutube.com

The choice between a homogeneous and heterogeneous catalyst often depends on the specific transformation, desired selectivity, and practical considerations like catalyst cost and product purification.

Rearrangement Reactions and Pericyclic Processes of Indole Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures with high stereoselectivity. The isopropenyl substituent at the C6 position of the indole ring provides a reactive handle for various potential rearrangement and pericyclic reactions.

Another important -sigmatropic rearrangement is the Cope rearrangement , which involves the isomerization of a 1,5-diene. masterorganicchemistry.comorganic-chemistry.org A derivative of 1H-Indole, 6-(1-methylethenyl)- possessing a second alkenyl group at an appropriate position could potentially undergo this transformation. The equilibrium of the Cope rearrangement is driven by the relative stability of the starting material and the product. masterorganicchemistry.com

The isopropenyl group can also participate in electrocyclization reactions . These pericyclic reactions involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. For instance, a derivative of 6-isopropenyl-1H-indole could be designed to undergo a 6π-electrocyclization to form a carbazole (B46965) ring system, a structural motif found in many natural products and pharmaceuticals. nih.govresearchgate.net Such reactions can be promoted thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules.

Furthermore, the isopropenyl substituent can act as a dienophile or be part of a diene system in cycloaddition reactions . The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings. organicreactions.orgmasterorganicchemistry.com An intramolecular Diels-Alder reaction could occur if an appropriate diene is tethered to the indole nitrogen or another position on the indole ring. organicreactions.orgmasterorganicchemistry.com

Photochemical [2+2] cycloadditions are another class of pericyclic reactions where two alkene units combine to form a cyclobutane (B1203170) ring upon irradiation with UV light. nih.govnih.gov The isopropenyl group of 1H-Indole, 6-(1-methylethenyl)- could potentially undergo such a reaction with another alkene, such as maleimide, to form a spirocyclic or fused-ring system. nih.govnih.gov The regiochemistry and stereochemistry of these reactions are often dictated by the stability of the intermediate diradical species.

While detailed experimental studies on 1H-Indole, 6-(1-methylethenyl)- are not extensively documented in the available literature, the following tables provide hypothetical examples of these potential transformations based on the general principles of rearrangement and pericyclic reactions of similar indole derivatives.

Table 1: Hypothetical Rearrangement Reactions of 1H-Indole, 6-(1-methylethenyl)- Derivatives

Reaction TypeHypothetical SubstrateHypothetical ProductConditions
Aza-Claisen Rearrangement N-allyl-6-isopropenyl-1H-indole2-allyl-6-isopropenyl-1H-indoleThermal or Lewis Acid Catalysis nih.gov
Oxy-Cope Rearrangement 1-(1-hydroxy-1-methylallyl)-6-isopropenyl-1H-indole2-(2-methyl-3-oxobutyl)-6-isopropenyl-1H-indoleThermal or Base-Catalyzed organic-chemistry.org

Table 2: Hypothetical Pericyclic Reactions of 1H-Indole, 6-(1-methylethenyl)- Derivatives

Reaction TypeHypothetical Reactants/SubstrateHypothetical ProductConditions
Intramolecular Diels-Alder N-(penta-2,4-dien-1-yl)-6-isopropenyl-1H-indoleTetracyclic indole derivativeThermal or Lewis Acid Catalysis organicreactions.orgmasterorganicchemistry.comyoutube.com
[2+2] Photocycloaddition 1H-Indole, 6-(1-methylethenyl)- and MaleimideSpiro[cyclobutane-1,6'-indole] derivativeUV irradiation, photosensitizer nih.govnih.govresearchgate.net
6π-Electrocyclization 6-(1-methyl-2-phenylvinyl)-1H-indolePhenyl-substituted carbazole derivativeThermal or Photochemical nih.govresearchgate.net

It is important to note that the feasibility and outcome of these hypothetical reactions would depend on various factors, including the specific substitution pattern, reaction conditions, and the presence of catalysts. Further experimental and theoretical studies are necessary to fully elucidate the mechanistic pathways and synthetic utility of rearrangement and pericyclic reactions for 1H-Indole, 6-(1-methylethenyl)-.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Indole, 6 1 Methylethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1H-Indole, 6-(1-methylethenyl)- , a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, offering insights into the connectivity and spatial arrangement of atoms within the molecule.

Based on the analysis of related indole (B1671886) compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for 1H-Indole, 6-(1-methylethenyl)- in a standard solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 6-(1-methylethenyl)-

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1 (NH)-~8.10br s
2~124.5~7.20t
3~102.5~6.50t
3a~128.0--
4~121.0~7.60d
5~120.0~7.15dd
6~138.0--
7~110.0~7.40d
7a~135.5--
1' (C=)~143.0--
2' (=CH₂)~114.0~5.10s
3' (CH₃)~22.0~2.15s

Note: These are predicted values and may vary slightly from experimental data. d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet, s=singlet.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign these resonances and elucidate the complete structural framework, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For 1H-Indole, 6-(1-methylethenyl)- , key COSY correlations would be observed between H-2 and H-3, as well as between the aromatic protons H-4, H-5, and H-7, confirming their connectivity within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already assigned proton resonances. For instance, the proton signal at ~7.20 ppm would show a cross-peak with the carbon signal at ~124.5 ppm, confirming the assignment of C-2 and H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. For 1H-Indole, 6-(1-methylethenyl)- , key HMBC correlations would include:

The methyl protons (H-3') to the olefinic carbons (C-1' and C-2') and to the aromatic carbon C-6.

The olefinic protons (H-2') to C-1', C-3', and C-6.

The indole NH proton (H-1) to C-2, C-3, C-3a, and C-7a.

The aromatic protons to their neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of 1H-Indole, 6-(1-methylethenyl)- , NOESY would show correlations between the isopropenyl methyl protons (H-3') and the adjacent aromatic proton H-5 and potentially H-7, confirming the orientation of the substituent.

Solid-State NMR Applications for Polymorphs or Complex Structures

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. For 1H-Indole, 6-(1-methylethenyl)- , ssNMR could be used to:

Characterize different polymorphs by observing distinct chemical shifts and peak multiplicities.

Determine the packing arrangement of the molecules in the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the indole N-H group.

Advanced Solvation and Temperature Dependent Studies in NMR

The chemical shifts of certain protons, particularly the N-H proton of the indole ring, are sensitive to solvent and temperature changes. mdpi.com

Solvation Studies: By acquiring NMR spectra in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄), one can probe the specific interactions between the solute and solvent molecules. For instance, the N-H proton chemical shift is expected to be significantly downfield in hydrogen-bond accepting solvents like DMSO-d₆ compared to a non-polar solvent like CDCl₃.

Temperature Dependent Studies: Variable temperature (VT) NMR studies can provide information on dynamic processes such as conformational changes or proton exchange. mdpi.com For 1H-Indole, 6-(1-methylethenyl)- , monitoring the N-H proton signal at different temperatures can reveal information about the rate of its exchange with residual water or other exchangeable protons in the sample.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of 1H-Indole, 6-(1-methylethenyl)- . The calculated exact mass for C₁₁H₁₁N ([M+H]⁺) is 158.0964. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation to produce a series of daughter or product ions. The analysis of these fragmentation patterns provides valuable structural information. For 1H-Indole, 6-(1-methylethenyl)- , the protonated molecule [M+H]⁺ would be the precursor ion. Based on the known fragmentation of indole alkaloids, a plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): A primary fragmentation pathway would likely be the loss of a methyl radical from the isopropenyl group, leading to a stable benzylic-type cation.

[C₁₁H₁₂N]⁺ → [C₁₀H₉N]⁺ + •CH₃ (m/z 158 → m/z 143)

Retro-Diels-Alder (RDA)-type fragmentation: Cleavage of the pyrrole (B145914) ring is a common fragmentation pathway for indoles.

Loss of acetonitrile (B52724) (CH₃CN): This is another characteristic fragmentation for certain indole derivatives.

The study of these fragmentation pathways through MS/MS analysis would provide confirmatory structural evidence for 1H-Indole, 6-(1-methylethenyl)- .

Ionization Techniques for Complex Chemical Matrices

Analyzing 1H-Indole, 6-(1-methylethenyl)- within complex mixtures, such as environmental samples or biological extracts, necessitates ionization techniques that offer high sensitivity and minimize ion suppression. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful tool for this purpose. Research into novel matrices has shown that indole derivatives themselves can serve as effective MALDI matrices.

For instance, a study on nitro-indole derivatives demonstrated their capability as dual-polarity matrices, successfully ionizing a broad class of analytes including lipids, peptides, and proteins from complex mixtures. nih.gov Compounds like 3-methyl-4-nitro-1H-indole showed reduced ion suppression and enhanced detection sensitivity compared to common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.govacs.org This suggests that an indole-based matrix could be highly effective for the analysis of 1H-Indole, 6-(1-methylethenyl)- in similar complex environments, potentially improving ionization efficiency for both the target analyte and other components in the matrix. nih.gov

The use of multiple ionization methods provides a more comprehensive profile of a complex sample. A strategy combining Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and offline MALDI can reveal a greater number of unique chemical features than any single method alone. nih.gov For a sample containing 1H-Indole, 6-(1-methylethenyl)-, employing both positive and negative ionization modes across these techniques would maximize the detection of the parent compound, its potential adducts, and other associated molecules within the matrix. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and conformation of a molecule. montclair.edu

The vibrational spectrum of 1H-Indole, 6-(1-methylethenyl)- is characterized by the distinct modes of its constituent functional groups: the indole ring, the N-H bond, and the 6-(1-methylethenyl) group. The assignment of these vibrational bands is crucial for structural confirmation. montclair.eduresearchgate.net

The indole ring exhibits several characteristic vibrations. The N-H stretching vibration is typically observed as a sharp band in the 3400-3500 cm⁻¹ region in the IR spectrum. mdpi.comnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The spectrum is also defined by indole ring stretching and deformation modes between 1300 cm⁻¹ and 1600 cm⁻¹. researchgate.net

The 1-methylethenyl (isopropenyl) substituent introduces its own characteristic frequencies. The C=C stretching vibration of the vinyl group is expected in the 1630-1650 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the vinyl C-H will appear in the 2850-3100 cm⁻¹ range.

A detailed assignment, often supported by theoretical calculations using Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's vibrational characteristics. researchgate.netnih.gov

Table 1: Predicted Vibrational Mode Assignments for 1H-Indole, 6-(1-methylethenyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Indole N-H Stretch 3400 - 3500 mdpi.comnih.gov
Indole Aromatic C-H Stretch > 3000 researchgate.net
Indole Ring Stretching/Deformation 1300 - 1600 researchgate.net
1-Methylethenyl C=C Stretch 1630 - 1650 -
1-Methylethenyl =C-H Stretch 3010 - 3095 -
1-Methylethenyl -CH₃ Asymmetric/Symmetric Stretch 2870 - 2960 -

Note: Expected wavenumber ranges are based on typical values for these functional groups and may shift based on the specific molecular environment and intermolecular interactions.

Vibrational spectroscopy is a sensitive probe of molecular conformation. montclair.edu For 1H-Indole, 6-(1-methylethenyl)-, the orientation of the 1-methylethenyl group relative to the indole plane could give rise to different conformers. While rotation around the C-C single bond connecting the substituent to the ring is possible, certain conformations may be stabilized by steric or electronic effects.

Theoretical studies on related molecules, such as 1H-indole-3-acetic acid, have shown that different orientations of a substituent relative to the indole ring lead to distinct features in the vibrational spectra. nih.gov By comparing experimentally obtained IR and Raman spectra with spectra calculated for different potential conformers, it is possible to determine the most stable conformation in the ground state. nih.gov Temperature-dependent spectroscopic studies can also reveal the presence of multiple conformers in equilibrium.

The real-time monitoring of chemical reactions provides crucial kinetic and mechanistic insights that are often missed by offline analysis. mt.comyoutube.com In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose, allowing for the continuous tracking of reactant consumption, intermediate formation, and product generation. nih.govrsc.org

For a reaction involving 1H-Indole, 6-(1-methylethenyl)-, such as its synthesis via a cross-coupling reaction or a subsequent transformation of the ethenyl group (e.g., hydrogenation or oxidation), an in-situ FTIR probe could be employed. nih.gov By monitoring the characteristic vibrational bands identified in section 4.3.1, one could follow the reaction progress. For example, during a synthesis, the appearance and increase in intensity of the C=C stretching band (~1640 cm⁻¹) and the indole ring modes would signify the formation of the product. This approach allows for the rapid optimization of reaction conditions like temperature, pressure, and catalyst loading. mt.comyoutube.com

X-ray Crystallography

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.

To unambiguously determine the molecular structure of 1H-Indole, 6-(1-methylethenyl)-, growing a suitable single crystal and analyzing it via single-crystal X-ray diffraction is the gold standard. researchgate.netmdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and the planarity of the indole ring.

Studies on other indole derivatives reveal common packing motifs and intermolecular interactions that would likely be relevant for 1H-Indole, 6-(1-methylethenyl)-. These include hydrogen bonds involving the indole N-H donor, N-H···π interactions, and π···π stacking interactions between indole rings. acs.org The analysis of the crystal structure reveals how these non-covalent interactions guide the assembly of molecules in the solid state. mdpi.com

Table 2: Representative Crystallographic Data for an Indole Derivative

Parameter Example Value (from a related structure) Source
Crystal System Monoclinic mdpi.com
Space Group P2₁ mdpi.com
a (Å) 9.56 researchgate.net
b (Å) 10.09 researchgate.net
c (Å) 20.13 researchgate.net
β (°) 90 researchgate.net
Volume (ų) 1944.5 researchgate.net

Note: The data in this table are for a different indole-containing compound and serve as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations of 1h Indole, 6 1 Methylethenyl

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing insight into the distribution of electrons within a molecule, which governs its chemical behavior. osti.gov These calculations solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov

For 1H-Indole, 6-(1-methylethenyl)-, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. Functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G(d) or TZVP, are commonly used for this purpose. rsc.orgjoaquinbarroso.com Studies on similar indole (B1671886) derivatives have shown that such methods can accurately predict bond lengths and angles. nih.gov For instance, calculations on substituted indoles using the B3LYP functional have successfully reproduced experimental geometric parameters. schrodinger.com

Once optimized, various ground-state properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and potential sites for electrostatic interactions.

Interactive Table: Representative Optimized Geometrical Parameters for an Indole Core

This table presents typical bond lengths and angles for an indole ring system, as would be calculated using DFT methods like B3LYP/6-311+G. These values are illustrative and based on general findings for indole derivatives. nih.gov

ParameterBond/AngleTypical Calculated Value
Bond LengthC2-C3~1.38 Å
Bond LengthN1-C2~1.37 Å
Bond LengthN1-C7a~1.39 Å
Bond LengthC3-C3a~1.45 Å
Bond LengthC3a-C7a~1.40 Å
Bond AngleC2-N1-C7a~108.5°
Bond AngleN1-C2-C3~110.0°
Bond AngleC2-C3-C3a~107.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate "gold standard" results, especially for energy calculations. omicsonline.org

For a molecule like 1H-Indole, 6-(1-methylethenyl)-, high-accuracy ab initio calculations would be employed to obtain precise thermochemical data, such as the enthalpy of formation or reaction energies. These methods are often used to benchmark the accuracy of less computationally expensive methods like DFT. researchgate.net For example, a study might compare the energy of the molecule calculated with CCSD(T) using a large basis set (e.g., aug-cc-pVTZ) to the energy calculated with various DFT functionals to validate the choice of functional for larger, related systems. osti.govschrodinger.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as an electron donor (a nucleophile). longdom.org The LUMO is the lowest energy orbital that can accept an electron, relating to the molecule's capacity as an electron acceptor (an electrophile). researchgate.netlongdom.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. scispace.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This gap is also fundamental to understanding the electronic absorption spectra of a molecule, as the lowest energy electronic transition is typically the HOMO to LUMO transition. researchgate.net

For 1H-Indole, 6-(1-methylethenyl)-, the π-system of the indole ring and the attached ethenyl group would be the primary contributors to the frontier orbitals. The HOMO is expected to be a π-orbital distributed across the indole ring system, while the LUMO would be a π* (antibonding) orbital. DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals.

Interactive Table: Representative Frontier Orbital Data

This table provides illustrative HOMO-LUMO energy values and the resulting energy gap, as would be calculated for an indole derivative using DFT. The specific values depend heavily on the substituent and the computational method.

OrbitalPropertyIllustrative Value (eV)
HOMOEnergy-5.80
LUMOEnergy-0.95
Gap Energy Difference (LUMO - HOMO) 4.85

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric coordinates, providing a landscape of stable conformers (valleys) and the transition states that connect them (saddle points).

The 1-methylethenyl (isopropenyl) group attached to the indole ring at the C6 position is subject to rotation around the C6-C(vinyl) single bond. This rotation is not entirely free; it is hindered by a rotational energy barrier. This barrier arises from steric interactions between the methyl and vinyl hydrogens of the substituent and the hydrogen atom at the C5 or C7 position of the indole ring, as well as electronic effects like conjugation between the π-systems of the vinyl group and the benzene (B151609) ring.

To investigate this, a relaxed PES scan would be performed computationally. The dihedral angle defining the rotation of the 1-methylethenyl group would be systematically varied in steps (e.g., every 10-15 degrees), and at each step, the rest of the molecule's geometry would be allowed to relax to its minimum energy. The resulting plot of energy versus dihedral angle would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to the rotational barriers (transition states). Studies on similar substituted aromatic systems show that these barriers are typically on the order of a few kcal/mol.

The indole ring system itself is generally considered to be planar, but it is not perfectly rigid. Minor deviations from planarity, often described as ring pucker, can occur. The fusion of the five-membered pyrrole (B145914) ring and the six-membered benzene ring introduces some strain. While crystal structure analyses of various indole derivatives show the ring system to be nearly planar, slight puckering can be observed.

Computational methods can quantify the flexibility of the indole core. By analyzing the vibrational frequencies calculated from a DFT optimization, one can identify the low-frequency "flapping" or puckering modes of the ring system. The energy associated with these vibrations indicates the energetic cost of deforming the ring from its planar equilibrium geometry. For most indole derivatives, these out-of-plane deformations require a relatively small amount of energy, confirming the ring's slight flexibility.

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational methods involves the characterization of transition states and the mapping of potential energy surfaces to predict the kinetics and thermodynamics of a chemical transformation. For 1H-Indole, 6-(1-methylethenyl)- , such studies would be crucial in understanding its synthesis, potential degradation pathways, and its reactivity in various chemical environments.

Transition State Characterization

The identification and characterization of transition state structures are fundamental to understanding the energy barriers of a reaction. This involves locating the first-order saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. For reactions involving 1H-Indole, 6-(1-methylethenyl)- , this would entail modeling the interaction with other reactants and identifying the geometry of the transient species that dictates the reaction rate. At present, there are no published data detailing the computational characterization of transition states for reactions involving this compound.

Energy Profiles and Reaction Kinetics Predictions

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and its speed (kinetics). The Arrhenius equation can then be used with the computed activation energy to predict reaction rate constants. The scientific literature does not currently contain any predicted energy profiles or kinetic data for reactions of 1H-Indole, 6-(1-methylethenyl)- .

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of molecules, which is essential for their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov These predictions, when compared with experimental data, can help to confirm or determine the structure of a compound. For 1H-Indole, 6-(1-methylethenyl)- , a table of predicted chemical shifts would be invaluable for its unambiguous identification. However, no such computational NMR data has been reported.

Vibrational Frequency and Intensity Simulations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are unique to its structure. Theoretical calculations can simulate these vibrational spectra, predicting the frequencies and intensities of the vibrational bands. This information is crucial for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. A study on the related compound, 6-isocyano-1-methyl-1H-indole (6ICMI), demonstrated the utility of such calculations in understanding the influence of the local environment on vibrational frequencies. mdpi.com However, specific vibrational frequency and intensity simulations for 1H-Indole, 6-(1-methylethenyl)- are not available.

UV-Vis Absorption and Emission Spectra Modeling

Time-dependent density functional theory (TD-DFT) is a common method for modeling the electronic transitions in a molecule, which correspond to the absorption and emission of light in the ultraviolet-visible (UV-Vis) range. openaccesspub.orgwiley.com These calculations can predict the wavelength of maximum absorption (λmax) and other features of the electronic spectrum, providing insights into the molecule's color and photophysical properties. The scientific literature currently lacks any modeled UV-Vis absorption or emission spectra for 1H-Indole, 6-(1-methylethenyl)- .

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules and their interactions at an atomic level over time. These simulations can provide valuable insights into various non-biological phenomena, including the intricate processes of crystal packing and solvation. By simulating the forces between atoms and their subsequent motion, researchers can predict and analyze how molecules arrange themselves in a solid state (crystallography) and how they interact with solvent molecules in a liquid environment.

Despite the utility of MD simulations in chemical research, a thorough review of the scientific literature reveals a notable absence of specific studies focused on the molecular dynamics of 1H-Indole, 6-(1-methylethenyl)- . Searches for dedicated research on its crystal packing and solvation behavior through computational modeling have not yielded any specific findings.

This lack of available data indicates a research gap in the computational characterization of this particular indole derivative. While experimental data on its properties may exist, the application of molecular dynamics simulations to understand its non-biological interactions at a molecular level has not been reported in the accessible literature.

Consequently, detailed research findings and data tables pertaining to the molecular dynamics of 1H-Indole, 6-(1-methylethenyl)- cannot be presented. The scientific community has yet to publish studies that would provide insights into parameters such as:

Crystal Lattice Energy: The energy released upon the formation of the crystal lattice from gaseous ions, which is a key determinant of crystal stability.

Radial Distribution Functions: These would describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a detailed picture of the solvation shell.

Hydrogen Bonding Dynamics: An analysis of the formation and breaking of hydrogen bonds between the indole nitrogen and protic solvents, which would be crucial for understanding its solubility.

Future computational studies are required to elucidate these and other microscopic properties of 1H-Indole, 6-(1-methylethenyl)- . Such research would be invaluable for predicting its physical properties, guiding crystallization experiments, and understanding its behavior in various chemical environments.

Biosynthetic Pathways and Natural Occurrence of 1h Indole, 6 1 Methylethenyl if Applicable to Natural Products

Identification and Isolation Methodologies from Natural Sources

The isolation and identification of indole (B1671886) alkaloids from natural sources is a meticulous process that relies on a combination of advanced analytical techniques.

The separation of specific indole alkaloids from complex mixtures extracted from microorganisms or plants is typically achieved through various chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of these compounds due to its high resolution and sensitivity. Different stationary phases, such as C18 reverse-phase columns, are commonly employed, with mobile phases often consisting of gradients of solvents like acetonitrile (B52724) and water.

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique, particularly for the identification of volatile or semi-volatile indole derivatives. In the context of related compounds, GC-MS has been effectively used to analyze culture extracts and identify specific indole products.

Proposed Biosynthetic Pathways for the 1H-Indole, 6-(1-methylethenyl)- Scaffold

The biosynthesis of indole alkaloids is a complex, enzyme-catalyzed process that originates from primary metabolism. The indole ring system itself is derived from the amino acid tryptophan. youtube.com

The fundamental precursor for the biosynthesis of all indole alkaloids is L-tryptophan, which is synthesized via the shikimic acid pathway. nih.gov For substituted indole alkaloids, such as the prenylated derivatives, another key precursor is dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) or non-mevalonate pathways. nih.gov

Tracer studies, which involve feeding isotopically labeled precursors to the producing organism and tracking their incorporation into the final product, are a cornerstone for identifying the building blocks of natural products.

The biosynthesis of prenylated indoles has been a subject of significant research. In the actinomycete Actinoplanes missouriensis, the biosynthesis of 6-dimethylallylindole (6-DMAI) has been elucidated. nih.gov This pathway likely serves as a model for the formation of the 6-isopropenylindole scaffold.

The key enzymatic steps are proposed as follows:

Prenylation of Tryptophan: An enzyme known as a prenyltransferase, specifically a tryptophan C6-prenyltransferase (IptA), catalyzes the attachment of the dimethylallyl group from DMAPP to the C6 position of the indole ring of tryptophan, forming 6-dimethylallyltryptophan (6-DMAT). nih.gov In vitro studies have shown that the prenyltransferase IptA-Am from A. missouriensis preferentially uses tryptophan as its substrate over indole. nih.gov

Side-Chain Cleavage: A tryptophanase enzyme (TnaA) then acts on 6-DMAT to cleave the alanine (B10760859) side chain, yielding 6-DMAI. nih.gov This was confirmed through gene deletion studies, where a strain of A. missouriensis with the tnaA-Am gene deleted was unable to produce 6-DMAI but accumulated 6-DMAT. nih.gov

The formation of the isopropenyl group in 1H-Indole, 6-(1-methylethenyl)- from the dimethylallyl group of a precursor like 6-DMAI would likely involve a subsequent enzymatic dehydrogenation or isomerization, although the specific enzymes for this transformation have not been characterized.

The biosynthesis of these compounds is often encoded in a contiguous set of genes known as a biosynthetic gene cluster. In A. missouriensis, the genes for the prenyltransferase (iptA-Am) and the tryptophanase (tnaA-Am) are located in the same gene cluster. nih.gov

Co-occurrence with Structurally Related Natural Products

In many instances, a single organism produces a suite of structurally related natural products. This is often the result of a single biosynthetic pathway with branching points or the action of tailoring enzymes that modify a common scaffold.

In the case of Actinoplanes missouriensis, the production of 6-DMAI is accompanied by the co-occurrence of its precursor, 6-dimethylallyltryptophan (6-DMAT), and a downstream oxidized product, 3-hydroxy-6-dimethylallylindolin-2-one. nih.gov The addition of exogenous 6-DMAI to a mutant strain unable to produce it resulted in the formation of 3-hydroxy-6-dimethylallylindolin-2-one, suggesting that 6-DMAI is a direct precursor to this more complex molecule, likely through the action of an uncharacterized oxidase. nih.gov This co-occurrence provides valuable clues about the biosynthetic relationships between these compounds.

Applications of 1h Indole, 6 1 Methylethenyl in Advanced Materials and Catalysis

Utilization in Polymer Chemistry

The isopropenyl group attached to the C6 position of the indole (B1671886) ring is the key to the polymerization of 1H-Indole, 6-(1-methylethenyl)-. This vinyl-type functionality allows for its participation in various polymerization reactions, leading to novel polymeric structures with incorporated indole moieties.

The vinyl group in 6-isopropenyl-1H-indole can undergo polymerization through both radical and ionic mechanisms, offering pathways to a range of polymeric materials.

Radical Polymerization: Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. youtube.com For instance, the polymerization of 5-vinyl-N-benzylindole has been successfully achieved using radical initiators like azobisisobutyronitrile (AIBN). tandfonline.comtandfonline.com It is anticipated that 1H-Indole, 6-(1-methylethenyl)- would respond similarly to such initiators. The process would involve the initiation of the reaction by a free radical, followed by the propagation of the polymer chain through the addition of monomer units, and finally termination. youtube.com The general tolerance of radical polymerization to various functional groups suggests that the indole ring would remain intact during this process. youtube.com

Ionic Polymerization: Anionic polymerization, initiated by organometallic compounds like butyllithium (B86547) (BuLi), has also been demonstrated for vinylindoles, such as 5-vinyl-N-benzylindole. tandfonline.comtandfonline.com This method is known for producing polymers with well-defined molecular weights and narrow polydispersity. nih.gov The application of anionic polymerization to 1H-Indole, 6-(1-methylethenyl)- could potentially yield polymers with controlled architectures. However, the acidic N-H proton of the indole ring could interfere with the anionic initiator, necessitating the use of a protecting group on the nitrogen atom, as demonstrated in the polymerization of N-benzyl protected vinylindoles. tandfonline.comtandfonline.com

Cationic polymerization of vinyl ethers can be controlled, and it is plausible that similar controlled polymerization techniques could be applied to vinylindoles. acs.org The development of such methods for 6-isopropenyl-1H-indole would open avenues for creating polymers with specific properties.

A hypothetical comparison of polymerization methods for 1H-Indole, 6-(1-methylethenyl)- is presented in Table 1.

Table 1: Hypothetical Polymerization Methods for 1H-Indole, 6-(1-methylethenyl)-

Polymerization Type Initiator Example Potential Advantages Potential Challenges
Radical Polymerization AIBN Tolerant to functional groups, robust. Less control over polymer architecture.
Anionic Polymerization BuLi Well-defined polymers, narrow molecular weight distribution. Requires N-H protection, sensitive to impurities.

The incorporation of the indole moiety into a polymer backbone imparts unique functionalities to the resulting material. Indole and its derivatives are known for their electronic and optical properties, as well as their biological activity. rsc.org Polymers containing indole units, such as poly(N-arylene diindolylmethane)s, have shown promising thermal stability and fluorescence. rsc.org

The position of the isopropenyl substituent on the indole ring is expected to influence the properties of the resulting polymer. With the substituent at the 6-position, the electronic properties of the benzene (B151609) ring portion of the indole nucleus are primarily modified, which could lead to polymers with distinct photophysical characteristics compared to those derived from N-vinylindoles or other C-vinylindoles. acs.org

1H-Indole, 6-(1-methylethenyl)- can be copolymerized with other vinyl monomers to create a wide array of copolymers with tailored properties. For example, N-vinylindole has been successfully copolymerized with monomers like indole, N-methylindole, and indene. acs.org This suggests that 6-isopropenyl-1H-indole could be a valuable comonomer for introducing indole functionality into various polymer systems.

Furthermore, the indole moiety can serve as a reactive site for post-polymerization modification, allowing for the synthesis of graft copolymers. The resulting copolymers could find applications in areas such as organic electronics, sensors, and biomedical materials. The creation of hybrid materials, for instance by incorporating silicon-containing moieties, could also lead to materials with enhanced thermal and mechanical properties. libretexts.org

Ligand Design and Coordination Chemistry

The indole nucleus, with its nitrogen heteroatom and π-electron system, can act as a ligand, coordinating with various metal ions. nih.govmdpi.com The presence of the isopropenyl group in 1H-Indole, 6-(1-methylethenyl)- adds another potential coordination site, making it a versatile ligand for the synthesis of novel metal complexes. researchgate.net

Transition metal complexes play a crucial role in catalysis. aithor.com The coordination of 1H-Indole, 6-(1-methylethenyl)- to transition metals can occur through the indole nitrogen, the π-system of the indole ring, or the isopropenyl group. This versatility allows for the design of a wide range of metal complexes with potentially unique catalytic activities. tandfonline.comacs.org

The electronic properties of the indole ring, influenced by the isopropenyl substituent at the 6-position, can modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. tandfonline.comacs.org These complexes could be explored as catalysts in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. The ability to fine-tune the ligand environment is a key aspect of modern catalyst design. nih.gov

While 1H-Indole, 6-(1-methylethenyl)- itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. The introduction of chiral substituents, either on the indole nitrogen or on the isopropenyl group, could lead to the formation of chiral ligands. These ligands, upon complexation with transition metals, can form chiral catalysts for asymmetric synthesis. tandfonline.com The design of such ligands is a major focus in the development of new enantioselective catalytic processes. tandfonline.com The modular nature of such a scaffold would allow for systematic tuning of steric and electronic properties to optimize catalyst performance.

Research on "1H-Indole, 6-(1-methylethenyl)-" in Advanced Materials and Catalysis Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and patent literature, there is currently no publicly available information regarding the specific applications of the chemical compound 1H-Indole, 6-(1-methylethenyl)- in the fields of advanced materials and catalysis. Extensive queries aimed at uncovering its role in sensor technologies and catalytic processes have yielded no direct results for this particular molecule.

The investigation sought to detail the compound's utility in optical and electrochemical sensing, as well as in the development of non-clinical chemo- and biosensors. Furthermore, the search extended to its potential catalytic applications, both as a catalyst or catalyst precursor in organic transformations and in heterogeneous catalysis studies.

While the broader family of indole derivatives is well-represented in scientific literature for such applications, the specific functionalization with a 1-methylethenyl (isopropenyl) group at the 6-position of the indole ring does not appear in published research concerning sensor or catalytic materials. Searches for the synthesis, functionalization, and polymerization of 1H-Indole, 6-(1-methylethenyl)- in the context of material science also failed to produce relevant findings.

This lack of documentation suggests that the potential of 1H-Indole, 6-(1-methylethenyl)- in these advanced applications may be an unexplored area of research or that such studies exist but are not within the public domain. Therefore, the requested article detailing its specific roles in sensor technologies and catalysis cannot be generated based on the currently accessible body of scientific and technical information.

Future Research Directions and Emerging Challenges for 1h Indole, 6 1 Methylethenyl

Exploration of Unconventional Synthetic Routes and Reagents

Future research will likely focus on:

Microwave-assisted synthesis: This technique offers rapid, efficient, and environmentally friendly routes to indole (B1671886) derivatives. tandfonline.com

Metal-catalyzed reactions: The use of metal catalysts, particularly in carbonylation and cross-coupling reactions, provides a powerful tool for the synthesis and functionalization of indoles. beilstein-journals.org Palladium-catalyzed reactions, for instance, are pivotal in forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Biocatalysis: Employing enzymes in synthesis offers high selectivity and mild reaction conditions, aligning with green chemistry goals. researchgate.net

Novel building blocks: The development of new synthetic routes may involve unconventional starting materials and reagents to access diverse and complex indole structures. beilstein-journals.orgnih.gov

Discovery of Novel Reactivity Patterns and Mechanistic Insights

The isopropenyl substituent at the C6 position of the indole ring is a key feature of 1H-Indole, 6-(1-methylethenyl)-. Understanding and exploiting the reactivity of this group is a major area for future investigation.

Key research avenues include:

Photoredox catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling unique and previously inaccessible chemical transformations of indole alkaloids. acs.org

Radical cascade reactions: Triggering radical reactions can lead to the formation of complex polycyclic structures from simple indole precursors. acs.org

Functionalization of the isopropenyl group: Exploring reactions such as additions, oxidations, and polymerizations of the double bond will lead to a diverse range of new compounds with potentially valuable properties.

Mechanistic studies: Detailed investigations into the mechanisms of these novel reactions are crucial for optimizing reaction conditions and expanding their scope.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes. nih.gov These technologies offer significant advantages over traditional batch methods, including improved safety, scalability, and efficiency.

For 1H-Indole, 6-(1-methylethenyl)-, future research in this area will involve:

Developing continuous flow syntheses: Translating existing batch syntheses of indoles to flow systems can lead to higher productivity and better process control. nih.govresearchgate.net The Fischer indole synthesis, for example, has been successfully adapted to flow conditions, demonstrating the potential of this technology. nih.gov

Automated synthesis platforms: Utilizing robotic systems and automated workflows can accelerate the discovery and optimization of new reactions and derivatives of 1H-Indole, 6-(1-methylethenyl)-. nih.gov Nanomole-scale automated synthesis has already proven effective for generating libraries of diverse indole-containing compounds. nih.gov

Advanced Characterization Techniques for In-situ Reaction Monitoring

To gain deeper insights into reaction mechanisms and optimize processes, real-time monitoring of chemical reactions is essential. mt.com Advanced spectroscopic techniques are powerful tools for achieving this.

Future applications for 1H-Indole, 6-(1-methylethenyl)- research include:

In-situ spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used to follow the progress of a reaction in real-time, providing valuable kinetic and mechanistic data. mt.comspectroscopyonline.com This is particularly useful for identifying transient intermediates that may be missed with traditional offline analysis. spectroscopyonline.com

Photocatalytic reaction monitoring: In-situ monitoring is especially valuable for understanding the complex mechanisms of photocatalytic reactions, which are often not fully elucidated. ista.ac.at

Predictive Modeling and Machine Learning Applications in 1H-Indole, 6-(1-methylethenyl)- Research

The integration of computational tools, including predictive modeling and machine learning, is revolutionizing chemical research. mit.edu

For the study of 1H-Indole, 6-(1-methylethenyl)-, these approaches can be applied to:

Predicting molecular properties: Machine learning algorithms can be trained on existing data to predict the physical, chemical, and biological properties of new derivatives, accelerating the discovery of compounds with desired characteristics. mit.edu

Reaction prediction and optimization: Computational models can help predict the outcome of reactions and identify optimal reaction conditions, reducing the need for extensive experimental screening. rsc.org

Structure-activity relationship studies: Molecular modeling can be used to understand how the structure of 1H-Indole, 6-(1-methylethenyl)- derivatives relates to their biological activity or material properties. nih.gov

Expansion into New Areas of Materials Science and Sustainable Technologies

The unique structure of 1H-Indole, 6-(1-methylethenyl)- makes it a promising candidate for applications in materials science and sustainable technologies.

Potential future research directions include:

Development of novel polymers: The isopropenyl group can be polymerized to create new indole-containing polymers with unique electronic, optical, or thermal properties.

Sustainable materials: Indole-based compounds are being explored as sustainable alternatives to petroleum-derived aromatics in the production of biopolyesters. rsc.org

Bio-based applications: Indole derivatives, such as indole-3-acetic acid, are important phytohormones and have applications in sustainable agriculture as biofertilizers. mdpi.com

Addressing Challenges in Scalability and Atom Economy for Academic Syntheses

While many novel synthetic methods are developed in academic labs, their translation to industrial-scale production often faces challenges related to scalability and efficiency. acs.org

Future efforts in the synthesis of 1H-Indole, 6-(1-methylethenyl)- must address:

Atom economy: A key principle of green chemistry, atom economy aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. researchgate.netnih.gov Synthetic routes should be designed to be as atom-economical as possible. researchgate.net

Scalability: Reactions that work well on a small scale in the lab may not be practical for large-scale production. Future research should focus on developing robust and scalable synthetic methods.

Q & A

Q. What are the common synthetic routes for 1H-Indole, 6-(1-methylethenyl)-, and what are the critical reaction parameters?

  • Methodological Answer: The synthesis of indole derivatives typically involves multi-step protocols. For example, substituted indoles can be synthesized via cyclization reactions using catalysts such as palladium or copper under reflux conditions. A two-step approach (e.g., Friedel-Crafts alkylation followed by cyclization) is often employed for introducing substituents like the 1-methylethenyl group at the 6-position. Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalyst loading (5–10 mol%) to optimize yield and selectivity .
  • Example Reaction Conditions Table:
StepReaction TypeReagents/ConditionsYield Range
1AlkylationAlCl₃, CH₂Cl₂, 0°C to RT50–70%
2CyclizationPd(OAc)₂, K₂CO₃, DMF, 80°C60–80%

Q. How is the purity and structural integrity of 1H-Indole, 6-(1-methylethenyl)- validated experimentally?

  • Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to confirm substituent positions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring accurate bond lengths and angles .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can mitigate low yields during the cyclization step in synthesizing 6-(1-methylethenyl) indoles?

  • Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd vs. Cu) to improve regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or switch to ionic liquids for enhanced solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by 20–30% compared to conventional heating .

Q. How can computational methods predict the reactivity of 1H-Indole, 6-(1-methylethenyl)- in electrophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electron density distribution and frontier molecular orbitals. For example:
  • Electrophilic Attack Sites : Identify high-electron-density regions (e.g., C-3 or C-5 positions) using electrostatic potential maps .
  • Activation Energy Barriers : Compare energy profiles for competing pathways to prioritize synthetic routes .
    • Example Computational Data Table:
PositionElectron Density (e⁻/ų)Fukui Index (Nucleophilic)
C-30.450.78
C-50.380.65

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer: Discrepancies may arise from impurities or instrument calibration errors. Steps include:
  • Repetition : Re-run experiments under identical conditions to confirm reproducibility .
  • Cross-Validation : Compare data with analogous indole derivatives (e.g., 1H-Indole, 2-phenyl- in ) to identify outlier peaks .
  • Error Analysis : Quantify uncertainties (e.g., ±0.1 ppm for NMR shifts) and document them in supplementary materials .

Data Analysis and Reporting

Q. What frameworks are recommended for analyzing structure-activity relationships (SAR) of 6-(1-methylethenyl) indoles?

  • Methodological Answer: Use multivariate statistical models (e.g., QSAR) to correlate substituent effects with biological activity. Key steps:
  • Descriptor Selection : Include electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters .
  • Model Validation : Apply cross-validation (R² > 0.8) and report confidence intervals for predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.